molecular formula C20H19NO3 B11274332 N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B11274332
M. Wt: 321.4 g/mol
InChI Key: NKKCPSUHGXBRPO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is an organic compound with the molecular formula C13H13NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both phenyl and phenoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the reaction of 2-ethylphenylamine with 5-(phenoxymethyl)furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)furan-2-carboxamide
  • N-(2-ethylphenyl)-5-methylfuran-2-carboxamide
  • N-(2-ethylphenyl)-5-(methoxymethyl)furan-2-carboxamide

Uniqueness

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is unique due to the presence of both phenyl and phenoxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-2-15-8-6-7-11-18(15)21-20(22)19-13-12-17(24-19)14-23-16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,21,22)

InChI Key

NKKCPSUHGXBRPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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